REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[CH:16][CH:17]=[C:18]3[C:23]=2[N:22]=[C:21]([N:24]2[C:28]4[CH:29]=[CH:30][C:31]([O:33][CH2:34][C:35]5([CH3:39])[CH2:38][O:37][CH2:36]5)=[CH:32][C:27]=4[N:26]=[CH:25]2)[CH:20]=[CH:19]3)[CH2:10][CH2:9]1)(C)(C)C.CC(C)([O-])C.[Na+].O>CC1CCCO1>[CH3:39][C:35]1([CH2:34][O:33][C:31]2[CH:30]=[CH:29][C:28]3[N:24]([C:21]4[CH:20]=[CH:19][C:18]5[C:23](=[C:14]([N:11]6[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]6)[CH:15]=[CH:16][CH:17]=5)[N:22]=4)[CH:25]=[N:26][C:27]=3[CH:32]=2)[CH2:38][O:37][CH2:36]1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CCN(CC1)C=1C=CC=C2C=CC(=NC12)N1C=NC2=C1C=CC(=C2)OCC2(COC2)C)=O
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC1OCCC1
|
Type
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CUSTOM
|
Details
|
stirred at 20–30° C. for 30–60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24–30 hours
|
Type
|
CUSTOM
|
Details
|
At reaction completion
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 20–30° C
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched into a 20% citric acid solution (10 volumes)
|
Type
|
CUSTOM
|
Details
|
The citrate salt precipitated out of solution during this time
|
Type
|
ADDITION
|
Details
|
A 50% sodium hydroxide solution (˜1 weight equivalent) was charged
|
Type
|
CUSTOM
|
Details
|
The layers were separated at 30–40° C
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with ethyl acetate (10 volumes)
|
Type
|
CONCENTRATION
|
Details
|
the combined organics were concentrated to low volume
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (14 mL, 7 volumes) was charged
|
Type
|
WAIT
|
Details
|
to granulate for 10–20 hours
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC1)COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)N2CCC(CC2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |